2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3-chlorophenyl group at position 5, an ethyl group at position 4 of the triazole ring, and a sulfanyl-linked acetamide moiety substituted with a 4-isopropylphenyl group. The 3-chlorophenyl substituent introduces electron-withdrawing effects, while the ethyl and isopropyl groups modulate lipophilicity and steric bulk, influencing pharmacokinetic properties .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4OS/c1-4-26-20(16-6-5-7-17(22)12-16)24-25-21(26)28-13-19(27)23-18-10-8-15(9-11-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPMIKCKLPUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C19H18ClN4OS |
| Molecular Weight | 421.35 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Boiling Point | 524.9 °C |
| Density | 1.44 g/cm³ |
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity against various pathogens. The compound in focus has been tested against both Gram-positive and Gram-negative bacteria.
-
Antibacterial Activity :
- The compound was evaluated using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibits moderate to high antibacterial activity, particularly against S. aureus with an inhibition zone diameter of approximately 15 mm at a concentration of 1 mM .
- In a comparative study, derivatives of triazole compounds showed varying degrees of effectiveness against Pseudomonas aeruginosa and Enterococcus faecalis, suggesting the potential for further development as an antibacterial agent .
- Mechanism of Action :
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated, particularly focusing on lipoxygenase (LOX) enzymes which are implicated in inflammatory processes.
- Lipoxygenase Inhibition :
Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized several triazole derivatives, including the compound , and assessed their antimicrobial properties against a panel of pathogens. The findings highlighted that modifications to the triazole ring significantly influenced antibacterial potency. The compound demonstrated effective inhibition against S. aureus, with a minimum inhibitory concentration (MIC) determined to be 32 µg/mL .
Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding the structure-activity relationship of triazole derivatives revealed that substituents on the phenyl rings significantly impact biological activity. The presence of electron-withdrawing groups like chlorine enhanced antibacterial efficacy while maintaining low toxicity profiles in preliminary cytotoxicity assays .
Scientific Research Applications
Antimicrobial Applications
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains, including those resistant to conventional antibiotics.
Case Studies
- Antifungal Activity : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of Candida albicans and Aspergillus fumigatus, common pathogens responsible for opportunistic infections in immunocompromised patients.
- Bacterial Resistance : Research highlighted its effectiveness against Staphylococcus aureus strains that exhibit resistance to methicillin (MRSA), suggesting that modifications in the side chains could enhance activity against resistant strains.
Anticancer Applications
The anticancer potential of this compound is another area of significant interest. Triazole derivatives have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells.
Case Studies
- Cell Proliferation Inhibition : In vitro studies have shown that this compound significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells. The presence of the triazole moiety is linked to enhanced cytotoxic effects.
- Apoptosis Induction : A study reported that treatment with this compound resulted in increased markers of apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution
The sulfanyl (-S-) group in the compound exhibits nucleophilic reactivity. In analogous triazole-thiol derivatives, S-alkylation occurs under alkaline conditions:
Example reaction :
Reactants :
-
Triazole-thiol derivative
-
2-Bromo-1-phenylethanone (alkylating agent)
Conditions :
-
Solvent: DMF
-
Base: Cs₂CO₃
-
Temperature: Room temperature
-
Reaction time: 24 hours
Outcome :
Formation of a ketone intermediate (e.g., 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one) with yields up to 61% .
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| S-Alkylation | 2-Bromo-1-phenylethanone, Cs₂CO₃, DMF | Ketone intermediate | 61% |
Reduction of Carbonyl Groups
The acetamide moiety and ketone intermediates (from S-alkylation) can undergo reduction:
Example reaction :
Reactants :
-
Ketone intermediate (e.g., from S-alkylation)
Conditions :
-
Reducing agent: NaBH₄
-
Solvent: Ethanol
-
Temperature: 45–50°C
Outcome :
Reduction of the ketone to a secondary alcohol (e.g., (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol) with yields up to 57% .
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ketone Reduction | NaBH₄, ethanol | Secondary alcohol | 57% |
Oxidation Reactions
The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
Example reaction :
Reactants :
-
Parent compound
Conditions :
-
Oxidizing agent: H₂O₂ or KMnO₄
-
Solvent: Acetic acid or aqueous acetone
Outcome :
Formation of sulfoxide (R-SO-R) or sulfone (R-SO₂-R) derivatives, depending on reaction time and stoichiometry.
| Oxidation State | Reagents | Product |
|---|---|---|
| Sulfoxide | H₂O₂, mild conditions | S-O bridged derivative |
| Sulfone | KMnO₄, acidic conditions | S-O₂ bridged derivative |
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Example reaction :
Reactants :
-
Parent compound
Conditions :
-
Acidic: HCl (6M), reflux
-
Basic: NaOH (2M), reflux
Outcome :
Formation of carboxylic acid (from acid hydrolysis) or carboxylate salt (from base hydrolysis).
| Hydrolysis Type | Reagents | Product |
|---|---|---|
| Acidic | HCl, reflux | Carboxylic acid |
| Basic | NaOH, reflux | Carboxylate salt |
Electrophilic Aromatic Substitution
The 3-chlorophenyl and isopropyl-substituted phenyl groups participate in electrophilic substitution:
Example reaction :
Reactants :
-
Parent compound
-
Nitrating agent: HNO₃/H₂SO₄
Conditions :
-
Temperature: 0–5°C (controlled)
Outcome :
Nitration at the para position of the 3-chlorophenyl ring.
Complexation with Metal Ions
The triazole nitrogen atoms and sulfanyl group act as ligands for transition metals:
Example reaction :
Reactants :
-
Parent compound
-
Metal salt: Cu(II) or Zn(II) acetate
Conditions :
-
Solvent: Methanol
-
Temperature: Room temperature
Outcome :
Formation of stable metal complexes, characterized by shifts in UV-Vis and IR spectra.
Biological Activity-Driven Reactions
While not traditional chemical reactions, the compound interacts with biological targets:
Example interaction :
-
Kinase Inhibition : The triazole ring binds to ATP pockets in kinases (e.g., c-Met kinase), forming hydrogen bonds with backbone residues (e.g., Met1160, Asp1222) .
-
Antimicrobial Activity : Disruption of microbial cell membranes via lipophilic interactions (LogP = 4.76).
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogous triazoles shows decomposition above 250°C, releasing SO₂ and CO₂.
Key Structural Influences on Reactivity
| Functional Group | Reactivity Profile |
|---|---|
| Triazole ring | Nucleophilic substitution, metal coordination |
| Sulfanyl bridge | Oxidation, alkylation |
| Acetamide group | Hydrolysis, hydrogen bonding |
| 3-Chlorophenyl ring | Electrophilic substitution, steric effects |
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Acetamide Derivatives
Key Insights :
Table 2: Antimicrobial Activity of Selected Analogs
| Compound ID | MIC (μg/mL) vs S. aureus | MIC vs E. coli | Anti-inflammatory (IC₅₀, μM) | Reference |
|---|---|---|---|---|
| Target Compound | 12.5 (predicted) | 25 (predicted) | 18 (predicted) | - |
| (KA9) | 6.25 | 12.5 | 24 | |
| 25 | >50 | N/A | ||
| >50 | >50 | >100 |
Key Insights :
Key Insights :
- The target’s synthesis mirrors , utilizing 2-bromoacetamide for acetamide coupling, achieving moderate yields .
- Higher logP in the target suggests better blood-brain barrier penetration than ’s derivative.
Electronic and Crystallographic Analysis
- Electron Density : The 3-chlorophenyl group increases absolute hardness (η ≈ 4.2 eV), classifying the target as a "hard" acid with preferential binding to hard bases (e.g., carboxylates) .
- Crystallography: Analogous triazoles () form stable monoclinic crystals (SHELX-refined), with S···N interactions (2.9–3.1 Å) stabilizing the thioacetamide moiety .
Q & A
Q. Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, base concentration). For example, dioxane/water mixtures enhance solubility of intermediates, while triethylamine concentration >1.5 eq. reduces hydrolysis .
- Process Analytical Technology (PAT) : In-line FT-IR monitors thiol deprotonation in real-time, ensuring optimal reactivity during chloroacetyl chloride addition .
- Purification : Gradient column chromatography (hexane/ethyl acetate) removes unreacted thiols, while recrystallization from ethanol-DMF yields >95% purity .
Advanced: How can conflicting bioactivity data (e.g., IC50_{50}50 variability) be systematically analyzed?
Q. Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC values may arise from off-target effects in cellular models .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends. The 3-chlorophenyl group’s electron-withdrawing nature enhances target binding, but steric clashes from the ethyl group may reduce potency in certain assays .
- Statistical Analysis : Apply ANOVA to identify batch-to-batch variability (e.g., residual solvent levels impacting solubility) .
Advanced: What strategies resolve crystallographic ambiguities in determining the compound’s solid-state conformation?
Q. Answer :
- High-Resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts. For example, the dihedral angle between triazole and chlorophenyl rings is critical for π-π stacking interactions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts ≈ 2.8–3.2 Å) to explain packing motifs and polymorphism risks .
- DFT Calculations : Compare experimental bond lengths with theoretical values (e.g., B3LYP/6-31G* level) to validate tautomeric forms or hydrogen-bonding networks .
Advanced: How can computational methods predict the compound’s ADMET properties early in development?
Q. Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models. The logP (~3.5) suggests moderate blood-brain barrier penetration but may require prodrug strategies for solubility .
- CYP450 Inhibition : Docking studies (AutoDock Vina) identify interactions with cytochrome P450 3A4, guiding structural modifications to reduce metabolic liability .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity from the acetamide moiety .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfanyl group .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond in >60% relative humidity .
- Solvent Compatibility : Dissolve in DMSO for long-term stock solutions (≤10 mM), avoiding aqueous buffers with pH >8 to prevent thiol oxidation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Q. Answer :
- Substituent Scanning : Replace the 3-chlorophenyl group with electron-deficient heterocycles (e.g., pyridyl) to enhance π-stacking. Ethyl-to-propyl substitution on the triazole reduces steric hindrance in hydrophobic binding pockets .
- Bioisosteric Replacement : Substitute the sulfanyl group with sulfone (–SO–) to improve metabolic stability while maintaining H-bond acceptor capacity .
- Fragment-Based Design : Use SPR (surface plasmon resonance) to identify fragments binding adjacent to the acetamide pocket, enabling modular derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
